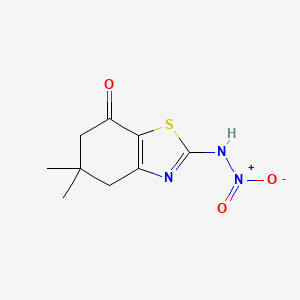
5,5-dimethyl-2-(nitroamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitroamino group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets and pathways. The nitroamino group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-dimethyl-2,2’-bipyridine: Another compound with a similar structure but different functional groups.
5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl disulfide: Shares the dimethyl groups but has different reactivity and applications.
Uniqueness
What sets 5,5-dimethyl-2-(nitroamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one apart is its combination of a nitroamino group with a benzothiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H11N3O3S |
|---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)nitramide |
InChI |
InChI=1S/C9H11N3O3S/c1-9(2)3-5-7(6(13)4-9)16-8(10-5)11-12(14)15/h3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
CNKYEWURFXJFMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)N[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate](/img/structure/B15018380.png)

![2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B15018393.png)
![N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-4-nitrobenzamide](/img/structure/B15018402.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B15018404.png)
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B15018406.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15018407.png)
![4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018409.png)
![3-nitro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B15018412.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B15018435.png)

![(2E,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15018442.png)
![3-(4-chlorophenyl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15018454.png)
